molecular formula C21H19N3O2S B2639592 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylthiazole-4-carboxamide CAS No. 1251691-31-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylthiazole-4-carboxamide

Cat. No. B2639592
CAS RN: 1251691-31-2
M. Wt: 377.46
InChI Key: MQBOIHXDPUDESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Synthesis and Chemical Transformations

Cyclopropanation Processes : A study by Szakonyi et al. (2002) explored the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives through a remarkable cyclopropanation process. This research highlighted a method for generating a doubly constrained 1-aminocyclopropane-1-carboxylic acid system, providing insights into cyclopropanation mechanisms and the synthesis of new types of heterocyclic systems Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002.

Oxidative Ugi-type Multicomponent Reactions : Ngouansavanh and Zhu (2007) described the application of iodoxybenzoic acid (IBX)-mediated oxidative Ugi-type multicomponent reactions for the N and C1 functionalization of tetrahydroisoquinoline. This method facilitated the synthesis of 1,2-diacylated adducts, showing a versatile approach to functionalize tetrahydroisoquinoline compounds Ngouansavanh & Zhu, 2007.

Heterocyclization of Carboxamides : Novikov, Vostrov, and Maslivets (2005) investigated the heterocyclization of N-Phenylanthranylamide effected by aroyl ketenes. This study resulted in the formation of (E)-2-aroylmethylene-1-phenyl-1,2,3,4-tetrahydroquinazolin-4-ones, contributing to the development of new synthetic methods for heterocyclic enaminoketones Novikov, Vostrov, & Maslivets, 2005.

Biological Activities

Antitumor and Antimicrobial Activities : Research by Deady et al. (2000) synthesized and evaluated the cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline. These compounds exhibited significant cytotoxic activities against a panel of cell lines, indicating their potential as antitumor agents Deady, Rodemann, Finlay, Baguley, & Denny, 2000.

Anticancer Agents Synthesis : Redda, Gangapuram, and Ardley (2010) investigated the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents, highlighting their cytotoxic activities against breast cancer cell lines. This study provided evidence for the potential of tetrahydroisoquinoline derivatives in cancer treatment Redda, Gangapuram, & Ardley, 2010.

Mechanism of Action

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This usually involves interacting with a specific target, like a protein or enzyme, to alter its function .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-22-18(13-27-14)20(25)23-17-9-10-19-16(12-17)8-5-11-24(19)21(26)15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBOIHXDPUDESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.